molecular formula C22H17ClN2O4S2 B2746716 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895456-00-5

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No.: B2746716
CAS No.: 895456-00-5
M. Wt: 472.96
InChI Key: CNRLPVFEWWWMCV-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C22H17ClN2O4S2 and its molecular weight is 472.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Activity Research has demonstrated the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, exploring their potential as anticonvulsant agents. A study by Farag et al. (2012) synthesized derivatives through reactions involving 2-(cyano or chloro)-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide with various compounds, assessing their anticonvulsant activity. Among the synthesized compounds, certain derivatives exhibited significant protection against picrotoxin-induced convulsions, highlighting their potential in developing anticonvulsive medications Farag et al., 2012.

Anticancer and Enzyme Inhibition Properties Another area of research focuses on the synthesis of compounds with potential anticancer properties and their ability to inhibit specific enzymes, such as carbonic anhydrases. Gul et al. (2016) synthesized benzenesulfonamide derivatives and evaluated their cytotoxic and carbonic anhydrase inhibitory effects. These studies identified compounds with significant tumor selectivity and potency, indicating their potential as novel anticancer agents. The synthesized sulfonamides showed good inhibition profiles on human carbonic anhydrase IX and XII, suggesting applications in cancer therapy due to their selectivity and potency Gul et al., 2016.

Antimicrobial Activity Research on sulfonamide derivatives has also extended to evaluating their antimicrobial activities. Studies such as those conducted by Chawla (2016) synthesized thiazole derivatives, including those with a benzo[d]thiazol moiety, assessing their activity against various bacterial and fungal species. These studies found that certain derivatives exhibited good antimicrobial activity, particularly those substituted with electron-donating groups. This research indicates the potential of these compounds in developing new antimicrobial agents Chawla, 2016.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S2/c23-14-5-8-16(9-6-14)31(28,29)12-11-21(27)24-15-7-10-17(19(26)13-15)22-25-18-3-1-2-4-20(18)30-22/h1-10,13,26H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRLPVFEWWWMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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